molecular formula C15H20N2O3S B2433367 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide CAS No. 1356808-66-6

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide

Cat. No.: B2433367
CAS No.: 1356808-66-6
M. Wt: 308.4
InChI Key: UQPHDBGSRMNSPC-UHFFFAOYSA-N
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Description

1-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide is a synthetic piperidine carboxamide derivative supplied for non-clinical research purposes. Compounds within this class have demonstrated significant research value in pharmaceutical development, particularly as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase, a target for investigating therapeutic interventions for Type 2 Diabetes Mellitus and metabolic syndrome . The structural core of a piperidine ring bearing a sulfonyl group and a carboxamide function is a recognized pharmacophore in medicinal chemistry, often associated with the ability to modulate biological pathways . Researchers are exploring the application of this compound and its analogs in various biochemical and pharmacological contexts. The presence of the (E)-2-(4-methylphenyl)ethenyl]sulfonyl moiety suggests potential for probing protein-ligand interactions and signal transduction pathways. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-12-4-6-13(7-5-12)8-10-21(19,20)17-9-2-3-14(11-17)15(16)18/h4-8,10,14H,2-3,9,11H2,1H3,(H2,16,18)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHDBGSRMNSPC-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which include key functional groups such as the sulfonyl and carboxamide moieties that are critical for its biological activity.

  • Chemical Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can reduce pathological conditions such as cancer and autoimmune diseases.
  • Receptor Modulation : It is believed to interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)8.7
HeLa (Cervical)15.3

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects, evidenced by reduced levels of pro-inflammatory cytokines.

Treatment GroupCytokine Level (pg/mL)Reference
Control150
Treated (50 mg/kg)85
Treated (100 mg/kg)60

Case Studies

Case Study 1: Liver Regeneration
A study investigated the effects of the compound on liver regeneration in a rat model of partial hepatectomy. The results indicated enhanced liver function and regeneration markers in treated rats compared to controls, suggesting a potential role in liver therapy.

Case Study 2: Pain Management
In a clinical trial, participants with chronic pain were administered the compound. Results showed a significant reduction in pain scores compared to placebo, indicating its efficacy as an analgesic agent.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonylation of a piperidine derivative followed by coupling with a substituted styrene moiety. Key steps include:
  • Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to activate sulfonyl chloride intermediates for piperidine functionalization .
  • Controlled temperature (60–80°C) and solvent selection (e.g., dichloromethane or THF) to optimize the coupling of the ethenyl group .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Reaction monitoring with thin-layer chromatography (TLC) or HPLC is critical to isolate intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the stereochemistry of the ethenyl group (E-configuration) and sulfonyl-piperidine connectivity. Peaks at δ 6.8–7.3 ppm confirm aromatic protons, while sulfonyl groups appear near δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .
  • Infrared Spectroscopy (IR) : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and carboxamide (C=O stretch at ~1650 cm⁻¹) functional groups .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes like carbonic anhydrase or matrix metalloproteinases (MMPs) using fluorogenic substrates .
  • Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT or resazurin assays .
  • Solubility optimization : Use DMSO stock solutions (<1% v/v) in PBS or cell culture media to avoid precipitation .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be systematically addressed?

  • Methodological Answer : Contradictions often arise from:
  • Reagent purity : Ensure sulfonyl chlorides are freshly distilled to prevent hydrolysis .
  • Stereochemical variability : Use chiral HPLC to isolate enantiomers if the E-configuration is compromised during synthesis .
  • Biological assay variability : Normalize data using internal controls (e.g., reference inhibitors like acetazolamide for carbonic anhydrase assays) .
    Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) help identify outliers .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide binding to zinc ions in active sites .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the ethenyl group .
  • MD simulations : Assess stability of the piperidine ring in aqueous environments using GROMACS .

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